N-(4-methylphenyl)oxolane-2-carboxamide

Description

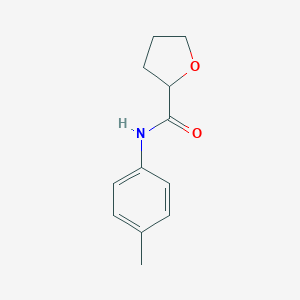

N-(4-methylphenyl)oxolane-2-carboxamide is a synthetic organic compound characterized by an oxolane (tetrahydrofuran) ring linked via a carboxamide group to a 4-methylphenyl substituent. The oxolane moiety contributes to its lipophilicity and conformational flexibility, while the 4-methylphenyl group may influence steric and electronic interactions.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

N-(4-methylphenyl)oxolane-2-carboxamide |

InChI |

InChI=1S/C12H15NO2/c1-9-4-6-10(7-5-9)13-12(14)11-3-2-8-15-11/h4-7,11H,2-3,8H2,1H3,(H,13,14) |

InChI Key |

SATTYGCLXDRHGG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCCO2 |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 4-methylphenylamine with tetrahydrofuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-methylphenyl)oxolane-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: this compound is explored for its potential therapeutic applications.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Tetrahydrofuranylfentanyl (THF-F)

Structure : N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide .

Key Differences :

- Substituents : THF-F features a phenyl group and a piperidinyl-phenethyl chain, unlike the simpler 4-methylphenyl group in the target compound.

- Pharmacology: THF-F is a potent synthetic opioid agonist, with its piperidinyl-phenethyl moiety critical for µ-opioid receptor binding.

- Physicochemical Properties : The bulky piperidinyl-phenethyl substituent in THF-F increases molecular weight (C₂₃H₂₈N₂O₂; MW 364.5) compared to the target compound (estimated MW ~247.3), impacting solubility and blood-brain barrier penetration.

Table 1: Structural and Functional Comparison

| Property | N-(4-methylphenyl)oxolane-2-carboxamide | Tetrahydrofuranylfentanyl (THF-F) |

|---|---|---|

| Molecular Formula | C₁₃H₁₅NO₂ | C₂₃H₂₈N₂O₂ |

| Key Substituents | 4-Methylphenyl | Phenyl, Piperidinyl-phenethyl |

| Biological Activity | Not reported (inferred non-opioid) | Potent synthetic opioid agonist |

| Pharmacokinetic Profile | Likely moderate lipophilicity | High lipophilicity (CNS-targeted) |

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]oxolane-2-carboxamide

Structure: Thiophene ring substituted with cyano, methyl, and 4-methylphenyl groups . Key Differences:

- Core Heterocycle: The thiophene ring introduces aromaticity and electron-withdrawing effects (via the cyano group), contrasting with the purely aliphatic oxolane-linked phenyl group in the target compound.

- Biological Implications : Thiophene derivatives are common in antimalarial and anticancer agents, suggesting this analog may exhibit distinct activity profiles .

Table 2: Heterocyclic Ring Comparison

| Property | This compound | Thiophene Analogue |

|---|---|---|

| Core Structure | Oxolane (tetrahydrofuran) | Thiophene |

| Aromaticity | Non-aromatic | Aromatic |

| Key Functional Groups | Methylphenyl | Cyano, Methylphenyl |

| Solubility | Moderate (predicted) | Higher (due to cyano group) |

N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide

Structure: Quinazoline moiety linked via aminopropyl to oxolane-2-carboxamide . Key Differences:

- Substituent Complexity: The quinazoline group (with amino and methoxy groups) adds hydrogen-bonding capacity and bulk, likely enhancing target specificity for enzymes or receptors (e.g., kinase inhibitors).

- Therapeutic Potential: Quinazoline derivatives are explored in oncology and antiviral therapies, contrasting with the simpler target compound, which may lack such directed activity .

Table 3: Substituent Complexity and Bioactivity

| Property | This compound | Quinazoline Analogue |

|---|---|---|

| Substituent Size | Small (4-methylphenyl) | Large (quinazoline-aminopropyl) |

| Hydrogen-Bonding Sites | 1 (amide NH) | 4+ (amine, methoxy, amide NH) |

| Potential Applications | Undefined (structural simplicity) | Anticancer, antiviral candidates |

Crystal Packing and Weak Interactions

Evidence from imidazole-4-imine analogs (e.g., halophenyl derivatives) highlights the role of weak C–H⋯N and C–H⋯X hydrogen bonds in stabilizing crystal structures . While direct data for this compound is unavailable, its 4-methylphenyl group may promote similar π–π stacking or C–H⋯O interactions due to the electron-rich aromatic ring. Such interactions could influence solubility, melting point, and formulation stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.